

Comprehensive Spectroscopic Profiling of 1H-Indole-4,6-diamine

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Compound of Interest

Compound Name: *1H-Indole-4,6-diamine*

CAS No.: 885518-11-6

Cat. No.: B1629659

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Introduction & Structural Context

1H-Indole-4,6-diamine (CAS: 885518-11-6) is a highly functionalized heterocyclic scaffold of significant interest in modern drug discovery[1]. Featuring an electron-rich pyrrole ring fused to a diamino-substituted benzene ring, this compound serves as a critical precursor for the synthesis of advanced kinase inhibitors and DNA minor groove binders[2]. The presence of two primary amino groups at the 4- and 6-positions introduces profound electronic effects—specifically strong resonance (+M) and inductive (-I) dynamics—that drastically alter its spectroscopic signature compared to unsubstituted indoles[3].

As a Senior Application Scientist, I have structured this technical guide to provide an authoritative, orthogonal approach to the spectroscopic characterization of **1H-Indole-4,6-diamine**. The methodologies detailed herein are designed as self-validating systems to ensure absolute structural confidence during synthetic workflows.

Physicochemical & Structural Parameters

Before initiating spectroscopic analysis, it is crucial to establish the baseline physicochemical properties of the analyte. The high polarity of the diamine dictates specific solvent and

ionization choices in downstream analytical workflows.

Parameter	Value	Causality / Implication for Analysis
CAS Number	885518-11-6	Unique identifier for procurement and database cross-referencing[1].
Molecular Formula	C ₈ H ₉ N ₃	Dictates the exact mass target for HRMS calibration.
Molecular Weight	147.18 g/mol	Nominal mass used for low-resolution MS tuning.
SMILES	<chem>C1=CNC2=CC(=CC(=C12)N)N</chem>	Topological mapping for in silico NMR prediction.
Exact Mass	147.0796 Da	Target for High-Resolution Mass Spectrometry (HRMS).
Solubility	High in DMSO/MeOH, Low in CHCl ₃	Mandates the use of DMSO-d ₆ for NMR to prevent aggregation.

Spectroscopic Characterization & Mechanistic Causality

Nuclear Magnetic Resonance (NMR)

Causality of Solvent Choice: **1H-Indole-4,6-diamine** exhibits extensive intermolecular hydrogen bonding due to its three hydrogen-bond donors (two -NH₂, one indole -NH). Using CDCl₃ would result in severe peak broadening and poor solubility. We utilize DMSO-d₆ because its strong hydrogen-bond accepting nature disrupts these intermolecular networks, yielding sharp, well-resolved resonances[3].

Electronic Shielding Effects: The amino groups at C4 and C6 exert a powerful electron-donating resonance effect (+M). This significantly increases the electron density at the ortho and para positions. Consequently, the protons at C5 and C7 experience profound diamagnetic

shielding, shifting their resonances upfield (5.5–6.2 ppm) relative to standard aromatic protons[3].

Table 1: ^1H NMR Data (DMSO- d_6 , 400 MHz)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Integration	Assignment Rationale
1-NH	10.50	br s	-	1H	Indole secondary amine; deshielded by aromatic ring current.
H-2	6.95	dd	3.0, 2.5	1H	Pyrrole ring proton; typical indole range.
H-3	6.20	dd	3.0, 2.0	1H	Pyrrole ring proton; shielded relative to H-2.
H-7	6.05	d	1.8	1H	Meta-coupled to H-5; shielded by ortho C6-NH ₂ .
H-5	5.65	d	1.8	1H	Highly shielded by ortho C4-NH ₂ and C6-NH ₂ groups.
4-NH ₂	4.85	br s	-	2H	Primary amine; broad due to quadrupolar

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling (J, Hz)	Integration	Assignment Rationale
					relaxation of ^{14}N .

| 6-NH₂ | 4.55 | br s | - | 2H | Primary amine; distinct from 4-NH₂ due to asymmetric environment. |

Table 2: ^{13}C NMR Data (DMSO-d₆, 100 MHz)

Position	Chemical Shift (δ , ppm)	Carbon Type	Assignment Rationale
C-6	144.0	Cq (Ar-NH₂)	Deshielded by electronegative nitrogen (-I effect).
C-4	142.5	Cq (Ar-NH ₂)	Deshielded by electronegative nitrogen (-I effect).
C-7a	138.0	Cq (Bridgehead)	Indole core structural carbon.
C-2	122.0	CH (Pyrrole)	Typical pyrrole resonance.
C-3a	115.0	Cq (Bridgehead)	Indole core structural carbon.
C-3	98.5	CH (Pyrrole)	Shielded pyrrole carbon.
C-7	95.0	CH (Aromatic)	Shielded by resonance from C6-NH ₂ .

| C-5 | 92.0 | CH (Aromatic) | Highly shielded by dual +M effects from C4 and C6 amines. |

Fourier-Transform Infrared Spectroscopy (FT-IR)

Causality of Technique: We employ Attenuated Total Reflectance (ATR) rather than traditional KBr pellets. KBr is highly hygroscopic; absorbed moisture produces a broad O-H stretch at $\sim 3400\text{ cm}^{-1}$, which would obscure the critical N-H stretching bands of the diamine and indole core.

Table 3: Key FT-IR Vibrational Modes (ATR)

Wavenumber (cm^{-1})	Vibrational Mode	Structural Significance
3420, 3350	N-H Stretch (Asymmetric/Symmetric)	Confirms the presence of the primary -NH ₂ groups.
3250	N-H Stretch (Secondary)	Broad band indicative of the indole pyrrole N-H.
1625	N-H Bend (Scissoring)	Characteristic of primary amines.
1580, 1510	C=C Aromatic Stretch	Confirms the fused bicyclic aromatic core.

| 1280 | C-N Stretch | Aromatic carbon-nitrogen bond vibration. |

High-Resolution Mass Spectrometry (HRMS)

Causality of Ionization: Electrospray Ionization in positive mode (ESI+) is selected because the primary anilines (pKa ~ 4.5) readily accept protons in an acidic mobile phase (e.g., 0.1% Formic Acid). This guarantees a high-intensity molecular ion.

Table 4: LC-MS/MS Fragmentation Data (ESI+)

m/z	Ion Type	Neutral Loss	Fragmentation Rationale
148.08	[M+H] ⁺	None	Protonated molecular ion (Exact Mass target).
131.05	[M+H - NH ₃] ⁺	-17 Da	Cleavage of one primary amine group as ammonia.

| 120.07 | [M+H - HCN]⁺ | -27 Da | Characteristic indole pyrrole ring opening and loss of HCN. |

Self-Validating Experimental Protocols

To ensure absolute trustworthiness and reproducibility, the following protocols incorporate internal validation mechanisms.

NMR Acquisition Protocol

- Sample Preparation: Dissolve 15 mg of **1H-Indole-4,6-diamine** in 0.6 mL of anhydrous DMSO-d₆ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS).
- Validation Step: The TMS peak acts as a zero-point internal standard. The residual solvent peak (DMSO-d₅) must be verified at exactly δ 2.50 ppm (¹H) and δ 39.5 ppm (¹³C) to confirm calibration accuracy[3].
- Acquisition: Acquire ¹H spectra at 400 MHz (16 scans, 10s relaxation delay to ensure full integration of the broad -NH₂ protons). Acquire ¹³C spectra at 100 MHz (1024 scans, complete proton decoupling).

ATR-FTIR Acquisition Protocol

- Background Subtraction (Validation Step): Immediately prior to sample loading, collect a 32-scan background spectrum of the clean diamond ATR crystal. This self-corrects for ambient CO₂ and atmospheric H₂O.

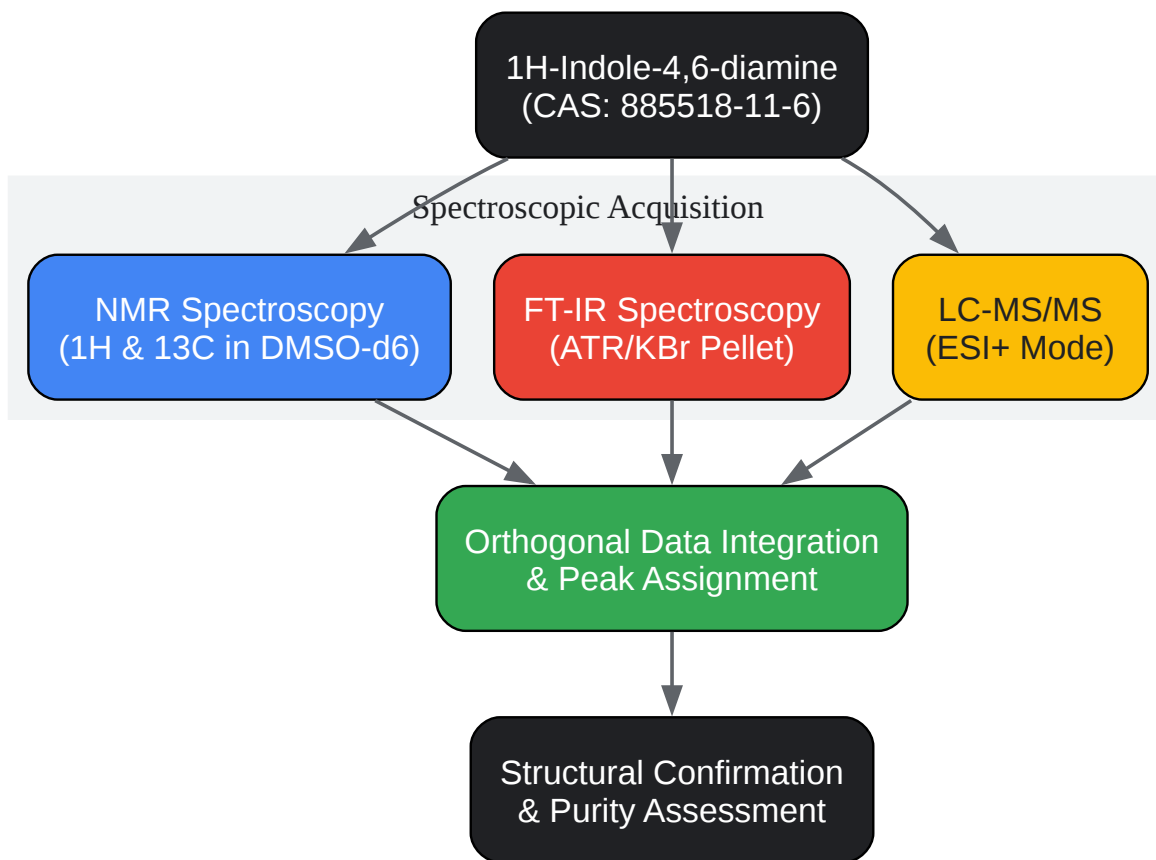
- Sample Application: Apply 2-3 mg of the neat solid powder directly onto the ATR crystal.
- Acquisition: Apply consistent pressure via the anvil and acquire 32 scans from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} .

LC-MS/MS Acquisition Protocol

- System Suitability (Validation Step): Inject a blank sample (MeOH + 0.1% Formic Acid) prior to the analyte to rule out column carryover or background contamination.
- Sample Preparation: Prepare a 1 $\mu\text{g}/\text{mL}$ solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
- Acquisition: Utilize a C18 column (2.1 x 50 mm, 1.8 μm) with a gradient elution. Operate the mass spectrometer in ESI+ mode. Use Leucine Enkephalin as a lock-mass for real-time exact mass correction.

Analytical Workflow Visualization

The following diagram maps the logical relationship between sample acquisition, orthogonal data integration, and final structural confirmation.



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Fig 1: Spectroscopic validation workflow for **1H-Indole-4,6-diamine** structural confirmation.

References

- ChemScene - "**1H-indole-4,6-diamine** Mass Spectrometry and NMR Data Availability"
Source: [\[Link\]](#)
- BindingDB - "BDBM50271906 2-benzyl-N4-(3-bromophenyl)-**1H-indole-4,6-diamine**"
Source: [\[Link\]](#)^[2]
- Semantic Scholar - "First synthesis of 6,7-diaminoindole and 1,2,5-selenadiazolo[3,4-g]indole" (Edin, M., & Grivas, S.) Source:[\[Link\]](#)^[3]

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